molecular formula C13H21N3 B13876885 3-Ethyl-4-(4-methylpiperazin-1-yl)aniline

3-Ethyl-4-(4-methylpiperazin-1-yl)aniline

Cat. No.: B13876885
M. Wt: 219.33 g/mol
InChI Key: SPKSVNDBTWXMMU-UHFFFAOYSA-N
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Description

3-Ethyl-4-(4-methylpiperazin-1-yl)aniline is an organic compound with the molecular formula C11H17N3 It is a derivative of aniline, featuring an ethyl group at the third position and a methylpiperazine group at the fourth position on the benzene ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Ethyl-4-(4-methylpiperazin-1-yl)aniline typically involves the following steps:

Industrial Production Methods

Industrial production methods for this compound may involve similar steps but are optimized for large-scale synthesis. This includes the use of continuous flow reactors and more efficient catalysts to enhance yield and reduce production costs.

Chemical Reactions Analysis

Types of Reactions

3-Ethyl-4-(4-methylpiperazin-1-yl)aniline can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.

    Reduction: Reduction reactions can further modify the piperazine ring or the aniline moiety.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a palladium catalyst are often used.

    Substitution: Electrophilic substitution reactions typically require acidic conditions and reagents like sulfuric acid (H2SO4) or nitric acid (HNO3).

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while substitution reactions can introduce various functional groups onto the benzene ring.

Scientific Research Applications

3-Ethyl-4-(4-methylpiperazin-1-yl)aniline has several scientific research applications:

Mechanism of Action

The mechanism of action of 3-Ethyl-4-(4-methylpiperazin-1-yl)aniline involves its interaction with specific molecular targets, such as receptors or enzymes. The piperazine moiety is known to interact with neurotransmitter receptors, potentially modulating their activity. This interaction can influence various biological pathways, leading to the compound’s observed effects .

Comparison with Similar Compounds

Similar Compounds

    3-(4-Methylpiperazin-1-yl)aniline: Similar structure but lacks the ethyl group at the third position.

    4-(4-Methylpiperazin-1-yl)aniline: Similar structure but lacks the ethyl group entirely.

    3-Ethyl-4-(4-methylpiperazin-1-yl)phenol: Similar structure with a hydroxyl group instead of an amine group.

Uniqueness

The presence of both the ethyl group and the methylpiperazine moiety in 3-Ethyl-4-(4-methylpiperazin-1-yl)aniline makes it unique. This combination of functional groups can result in distinct chemical and biological properties, making it a valuable compound for various applications .

Properties

Molecular Formula

C13H21N3

Molecular Weight

219.33 g/mol

IUPAC Name

3-ethyl-4-(4-methylpiperazin-1-yl)aniline

InChI

InChI=1S/C13H21N3/c1-3-11-10-12(14)4-5-13(11)16-8-6-15(2)7-9-16/h4-5,10H,3,6-9,14H2,1-2H3

InChI Key

SPKSVNDBTWXMMU-UHFFFAOYSA-N

Canonical SMILES

CCC1=C(C=CC(=C1)N)N2CCN(CC2)C

Origin of Product

United States

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